molecular formula C16H22N2 B2875515 N-[2-(1H-indol-3-yl)ethyl]cyclohexanamine CAS No. 46886-89-9

N-[2-(1H-indol-3-yl)ethyl]cyclohexanamine

Cat. No.: B2875515
CAS No.: 46886-89-9
M. Wt: 242.366
InChI Key: IJHNRNKVSNWVEH-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)ethyl]cyclohexanamine is a compound that features an indole moiety linked to a cyclohexylamine group via an ethyl chain. The indole structure is a common motif in many biologically active compounds, making this compound of significant interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)ethyl]cyclohexanamine typically involves the reaction of tryptamine with cyclohexanone under reductive amination conditions. The process can be summarized as follows:

    Reductive Amination: Tryptamine reacts with cyclohexanone in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The reaction is usually carried out in a solvent like methanol or ethanol at room temperature.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)ethyl]cyclohexanamine can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: N-substituted derivatives.

Scientific Research Applications

N-[2-(1H-indol-3-yl)ethyl]cyclohexanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in modulating biological pathways involving indole derivatives.

    Medicine: Investigated for its potential therapeutic effects, particularly in the context of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]cyclohexanamine involves its interaction with various molecular targets, including:

    Receptors: It may bind to serotonin receptors, modulating neurotransmitter activity.

    Enzymes: It can inhibit or activate enzymes involved in metabolic pathways.

    Pathways: It influences signaling pathways related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide
  • N-[2-(1H-indol-3-yl)ethyl]-2-(6-methoxynaphthalen-2-yl)propanamide

Uniqueness

N-[2-(1H-indol-3-yl)ethyl]cyclohexanamine is unique due to its specific structural combination of an indole moiety with a cyclohexylamine group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

N-[2-(1H-indol-3-yl)ethyl]cyclohexanamine, also known as N-cyclohexyltryptamine, is a compound that has garnered attention in scientific research due to its potential biological activities. This article delves into its biological mechanisms, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

This compound features an indole moiety linked to a cyclohexylamine group via an ethyl chain. Its molecular formula is C16H22N2C_{16}H_{22}N_{2}, and it exhibits properties typical of both indole derivatives and cyclohexylamines, making it a versatile compound in pharmacological research.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

  • Serotonin Receptors : Preliminary studies suggest that this compound may modulate serotonin receptor activity, influencing neurotransmitter dynamics in the brain .
  • Enzyme Interaction : It may inhibit or activate specific enzymes involved in metabolic pathways, which can affect cellular processes such as growth and apoptosis.
  • Signaling Pathways : The compound appears to influence key signaling pathways related to cell differentiation and survival, potentially impacting cancer cell proliferation.

Biological Activity and Therapeutic Potential

Research has indicated several promising biological activities associated with this compound:

  • Neuroprotective Effects : The compound has been investigated for its neuroprotective properties, particularly in models of neurological disorders. Its ability to modulate serotonin levels suggests potential applications in treating conditions like depression and anxiety .
  • Anticancer Activity : In vitro studies have demonstrated that derivatives of indole compounds can exhibit significant anticancer properties. For instance, related compounds have shown effectiveness against various cancer cell lines, including lung adenocarcinoma .

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Antimicrobial Activity : A study evaluated the antimicrobial effects of indole derivatives, including those similar to this compound. Results indicated moderate antibacterial activity against both Gram-positive and Gram-negative bacteria .
  • Cancer Cell Line Studies : Research involving the A549 lung adenocarcinoma cell line showed that compounds with similar structural features exhibited significant cytotoxic effects, indicating a potential role for this compound in cancer therapy .

Data Tables

Biological Activity Effect Observed Reference
NeuroprotectiveModulation of serotonin levels
AnticancerCytotoxicity against A549 cells
AntimicrobialModerate activity against bacteria

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]cyclohexanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2/c1-2-6-14(7-3-1)17-11-10-13-12-18-16-9-5-4-8-15(13)16/h4-5,8-9,12,14,17-18H,1-3,6-7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJHNRNKVSNWVEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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